molecular formula C33H35N5O8 B1402291 Suc-Phe-Pro-Phe-Pna CAS No. 75651-68-2

Suc-Phe-Pro-Phe-Pna

Cat. No.: B1402291
CAS No.: 75651-68-2
M. Wt: 629.7 g/mol
InChI Key: ZAXQJAQQADKISV-KCHLEUMXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Suc-Phe-Pro-Phe-Pna involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Suc-Phe-Pro-Phe-Pna primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, a yellow chromophore that can be measured spectrophotometrically .

Common Reagents and Conditions:

Major Products: The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be quantified by measuring absorbance at 410 nm .

Scientific Research Applications

Chemistry: Suc-Phe-Pro-Phe-Pna is used as a substrate in enzymatic assays to study the activity and specificity of various proteases. It helps in understanding enzyme kinetics and inhibitor screening .

Biology: In biological research, this compound is used to investigate the role of proteases in physiological and pathological processes. It is particularly useful in studying the function of proteases in cell signaling, apoptosis, and immune response .

Medicine: this compound is employed in diagnostic assays to measure protease activity in clinical samples. It aids in the diagnosis of diseases related to protease dysregulation, such as cancer and inflammatory disorders .

Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential protease inhibitors, which can be developed into therapeutic agents .

Mechanism of Action

Mechanism: Suc-Phe-Pro-Phe-Pna acts as a substrate for proteases. Upon binding to the active site of the enzyme, the peptide bond between phenylalanine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This reaction is monitored by measuring the increase in absorbance at 410 nm .

Molecular Targets and Pathways: The primary molecular targets of this compound are serine proteases, such as chymotrypsin and elastase. These enzymes catalyze the hydrolysis of the peptide bond, leading to the release of p-nitroaniline .

Comparison with Similar Compounds

Uniqueness: Suc-Phe-Pro-Phe-Pna is unique due to its specific sequence of phenylalanine and proline, which makes it a preferred substrate for certain proteases. Its ability to release a chromogenic product upon hydrolysis allows for easy quantification of enzyme activity .

Properties

IUPAC Name

4-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N5O8/c39-29(17-18-30(40)41)35-27(21-23-10-5-2-6-11-23)33(44)37-19-7-12-28(37)32(43)36-26(20-22-8-3-1-4-9-22)31(42)34-24-13-15-25(16-14-24)38(45)46/h1-6,8-11,13-16,26-28H,7,12,17-21H2,(H,34,42)(H,35,39)(H,36,43)(H,40,41)/t26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXQJAQQADKISV-KCHLEUMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75651-68-2
Record name 75651-68-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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